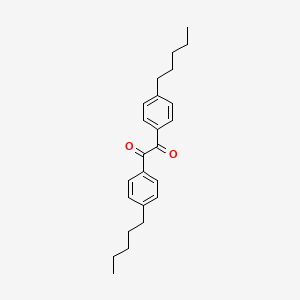
Ethanedione, bis(4-pentylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of diketones, characterized by the presence of two carbonyl groups (C=O) within its structure. It is a derivative of benzil, where the phenyl groups are substituted with pentyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, bis(4-pentylphenyl)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 4-pentylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired diketone . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of Ethanedione, bis(4-pentylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedione, bis(4-pentylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanedione, bis(4-pentylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanedione, bis(4-pentylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone structure allows it to participate in redox reactions, potentially affecting cellular processes such as oxidative stress and signal transduction . Additionally, its aromatic rings may interact with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanedione, diphenyl-:
1,2-Diphenylethane-1,2-dione: Another diketone with phenyl groups.
Uniqueness
Ethanedione, bis(4-pentylphenyl)- is unique due to the presence of pentyl groups, which impart different physical and chemical properties compared to its phenyl-substituted counterparts
Eigenschaften
CAS-Nummer |
96355-58-7 |
|---|---|
Molekularformel |
C24H30O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1,2-bis(4-pentylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C24H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(25)24(26)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
GRLONXVTQZUPMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


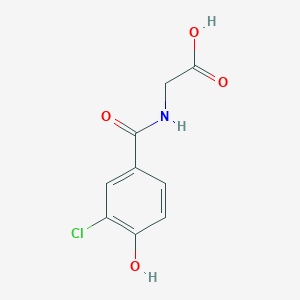
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
methanone](/img/structure/B14352632.png)
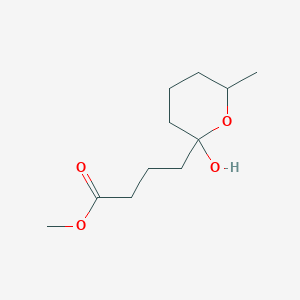
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
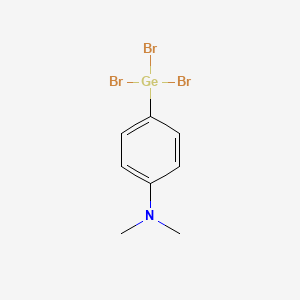
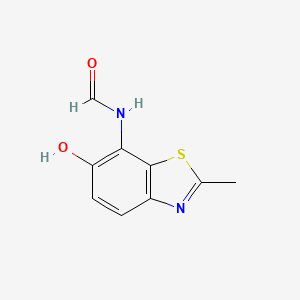
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)

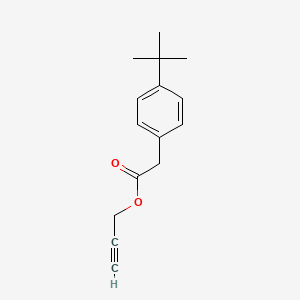
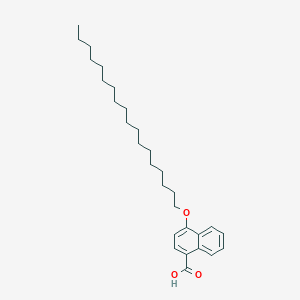
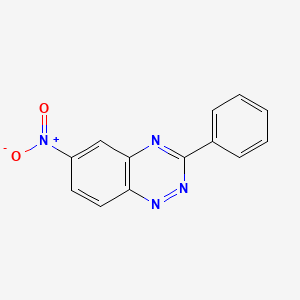
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
